methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate is a useful research compound. Its molecular formula is C25H28Cl2O3 and its molecular weight is 447.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate, a compound with significant structural complexity, has drawn attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
The compound's molecular formula is C21H24Cl2O3, indicating the presence of multiple functional groups that may contribute to its biological effects. Key physical properties include:
Property | Value |
---|---|
Molecular Weight | 392.32 g/mol |
Density | 1.15 g/cm³ |
Boiling Point | 210 °C |
Flash Point | 85 °C |
Solubility | Soluble in organic solvents |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, a study highlighted that derivatives with similar structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while weaker against other strains .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. It has shown promising results in inhibiting acetylcholinesterase (AChE) and urease, with some derivatives achieving IC50 values significantly lower than standard inhibitors . This suggests a potential application in treating conditions like Alzheimer's disease and urinary tract infections.
Anticancer Properties
The anticancer activity of structurally related compounds has been documented, particularly those targeting specific pathways such as the peroxisome proliferator-activated receptor gamma (PPARγ) . The ability of these compounds to modulate cellular pathways involved in cancer progression presents a promising avenue for therapeutic development.
Study 1: Antibacterial Screening
A study conducted on synthesized derivatives of similar compounds evaluated their antibacterial properties against various bacterial strains. The most active compounds demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory effects compared to standard drugs .
Study 2: Enzyme Inhibition Mechanism
In another investigation, docking studies were employed to elucidate the interaction mechanisms between the compound and target enzymes. The results indicated that the presence of the bis(4-chlorophenyl)methoxy group significantly enhances binding affinity, suggesting that modifications in this area could lead to more potent inhibitors .
Properties
CAS No. |
101859-54-5 |
---|---|
Molecular Formula |
C25H28Cl2O3 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate |
InChI |
InChI=1S/C25H28Cl2O3/c1-29-24(28)9-5-3-7-18-6-2-4-8-23(18)30-25(19-10-14-21(26)15-11-19)20-12-16-22(27)17-13-20/h5,9-18,23,25H,2-4,6-8H2,1H3/b9-5-/t18-,23+/m0/s1 |
InChI Key |
GQOMWWXTYFTASA-IMUIQJHOSA-N |
Isomeric SMILES |
COC(=O)/C=C\CC[C@@H]1CCCC[C@H]1OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC(=O)C=CCCC1CCCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.